N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

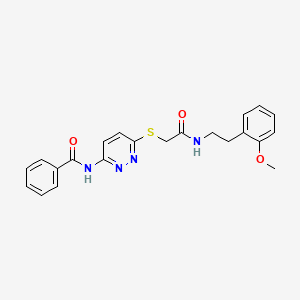

N-(6-((2-((2-Methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-methoxyphenethylamino group and a terminal benzamide moiety. This compound’s structure integrates multiple pharmacophoric elements: a pyridazine ring (implicated in hydrogen bonding and π-π interactions), a methoxy-substituted phenethyl group (enhancing lipophilicity and membrane permeability), and a thioether bridge (contributing to metabolic stability).

Properties

IUPAC Name |

N-[6-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-29-18-10-6-5-7-16(18)13-14-23-20(27)15-30-21-12-11-19(25-26-21)24-22(28)17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDKCRYHXDJPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyridazine and pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets. These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities.

Mode of Action

It’s known that pyridazine and pyridazinone derivatives interact with their targets in a variety of ways, leading to a range of physiological effects

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Biological Activity

N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of diabetes and cancer treatment. This article explores the compound's biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a benzamide moiety, and a methoxyphenethylamine group. The presence of the thioether linkage is also notable, as it may influence the compound's interaction with biological targets.

1. Antidiabetic Properties

Recent studies have indicated that derivatives of the 2-oxoethylbenzamide scaffold exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in the pathogenesis of diabetes. For instance, compounds similar to this compound have shown:

- Maximal Activity : Up to 100% rescue from ER stress-induced cell death at optimal concentrations.

- EC50 Values : As low as , indicating high potency in protecting β-cell viability .

2. Anticancer Activity

The compound's structural components suggest potential anticancer activity. Compounds with similar scaffolds have been investigated for their ability to inhibit various cancer cell lines. Notably:

- Inhibition of Tumor Growth : Some derivatives have shown significant inhibition of tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

- Mechanisms of Action : These may include apoptosis induction and cell cycle arrest through modulation of kinases and transcription factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:

| Structural Feature | Activity Impact |

|---|---|

| Pyridazine Ring | Essential for receptor binding |

| Thioether Linkage | Enhances solubility and bioavailability |

| Methoxy Group | Modulates lipophilicity and potency |

Research indicates that modifications to these structural elements can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Study 1: β-cell Protection

A study demonstrated that a related benzamide derivative provided significant protection against ER stress in INS-1 pancreatic β-cells. The compound exhibited an EC50 value significantly lower than previously studied analogs, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines treated with similar compounds showed marked reductions in viability, suggesting effective targeting of cancerous cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests it may interact with multiple biological targets, making it a candidate for drug development. Its design incorporates features that could enhance its bioactivity and selectivity.

1.1 Anticancer Activity

Research indicates that compounds similar to N-(6-((2-((2-methoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide exhibit anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of a methoxyphenethyl group may enhance the compound's ability to penetrate cell membranes and target specific pathways involved in cancer progression .

1.2 Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly regarding its interaction with neurotransmitter systems. Pyridazine derivatives have been noted for their ability to modulate NMDA receptor activity, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects is likely multifaceted:

- Receptor Modulation : It may act as an antagonist at glutamate receptors, reducing excitotoxicity associated with neurodegeneration.

- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory pathways, thereby providing a therapeutic benefit in inflammatory diseases .

Data Tables

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The target compound’s pyridazine core differentiates it from pyrimidine (e.g., 2d) or dihydropyridine (e.g., AZ331) analogs, which may alter electronic properties and binding affinity.

- The thioether linkage is a common feature across analogs, suggesting its role in stabilizing the molecule against enzymatic degradation .

Physicochemical Properties

Key Observations :

- High synthetic yields (>79%) for pyrimidinone analogs (2d, 2e) suggest efficient coupling reactions, which may extend to the target compound’s synthesis .

- The target’s predicted LogP (~3.2) aligns with moderately lipophilic benzamide derivatives, balancing membrane permeability and aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.